
5-Chloro-2-vinylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-vinylbenzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a chlorine atom at the 5th position and a vinyl group at the 2nd position on the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-vinylbenzoic acid can be achieved through several methods. One common approach involves the palladium-catalyzed ortho-halogen-induced deoxygenative approach of alkyl aryl ketones. This method does not require a base or stoichiometric additives and can be carried out in a one-step process . The reaction conditions typically involve the use of palladium on carbon as a heterogeneous catalyst, which shows excellent recyclability .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed method mentioned above suggests its potential for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-vinylbenzoic acid undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation and Reduction:
Addition Reactions: The vinyl group allows for addition reactions, such as hydrogenation, where the double bond is converted to a single bond.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and catalysts such as FeBr3 or AlCl3.
Addition Reactions: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzoic acids, while hydrogenation of the vinyl group results in the corresponding ethyl derivative.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-vinylbenzoic acid has several scientific research applications:
Polymer Chemistry: It serves as a precursor for the synthesis of polymers with specific properties.
Bioactive Molecules:
Pharmaceutical Testing: It is used as a reference standard in pharmaceutical testing to ensure accurate results.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-vinylbenzoic acid involves its interaction with various molecular targets and pathways. The electrophilic aromatic substitution reactions are facilitated by the electron-withdrawing chlorine atom, which stabilizes the intermediate carbocation . The vinyl group can participate in addition reactions, forming new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2,3-dihydrobenzo[d]thiazole: This compound has similar structural features but includes a thiazole ring.
2-Vinylbenzoic Acid: Lacks the chlorine atom, making it less reactive in electrophilic aromatic substitution reactions.
Uniqueness
5-Chloro-2-vinylbenzoic acid is unique due to the presence of both the chlorine atom and the vinyl group, which influence its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical reactions and applications in various fields.
Eigenschaften
Molekularformel |
C9H7ClO2 |
|---|---|
Molekulargewicht |
182.60 g/mol |
IUPAC-Name |
5-chloro-2-ethenylbenzoic acid |
InChI |
InChI=1S/C9H7ClO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h2-5H,1H2,(H,11,12) |
InChI-Schlüssel |
OQHFZIWSRDWBDV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C=C(C=C1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


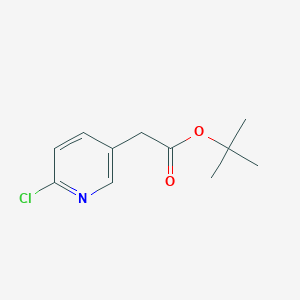
![[(2R)-1-Acetylpiperidin-2-yl]methyl butanoate](/img/structure/B11768625.png)
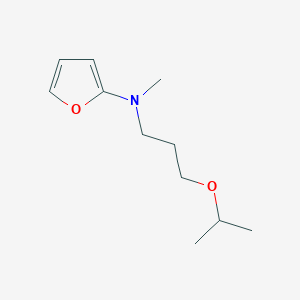
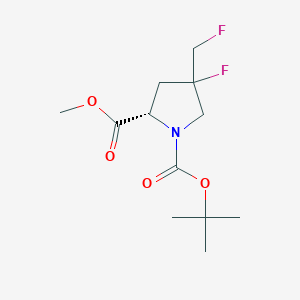



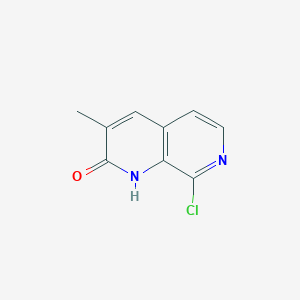
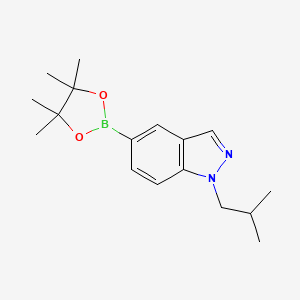
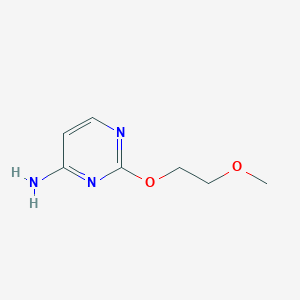
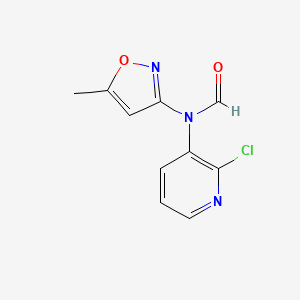
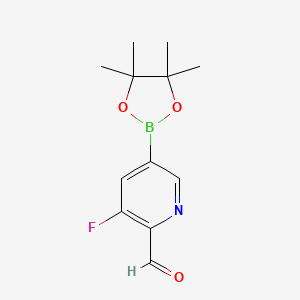

![Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B11768697.png)
